Haletazole tartrate is synthesized from haletazole, a compound that has shown promise in medicinal chemistry. It falls under the category of organic compounds, specifically as a salt derived from tartaric acid. Its classification can be further detailed based on its structural features and functional groups, which are critical in determining its biological activity.
The synthesis of haletazole tartrate typically involves the following steps:
The synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or solvent-free methods to enhance efficiency and reduce environmental impact.
The molecular structure of haletazole tartrate can be represented by its chemical formula, which details the arrangement of atoms within the molecule. The specific structural features include:
Data regarding bond lengths, angles, and stereochemistry can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Haletazole tartrate undergoes several chemical reactions that are essential for its pharmacological activity:
The mechanism of action of haletazole tartrate involves its interaction with specific biological targets within the body:
Data from pharmacological studies can provide insights into the specific pathways affected by haletazole tartrate, including dose-response relationships and kinetic parameters.
Haletazole tartrate exhibits several notable physical and chemical properties:
Relevant data regarding these properties can be obtained through standard laboratory analyses such as differential scanning calorimetry or thermogravimetric analysis.
Haletazole tartrate has several applications in scientific research and medicine:
Haletazole tartrate represents a synthetic benzothiazole derivative originating from mid-20th century antifungal research. Early pharmacological investigations identified the halogenated benzothiazole scaffold as a promising structural motif for disrupting fungal cell membrane integrity. The incorporation of a diethylaminoethoxy side chain marked a strategic advancement aimed at enhancing cellular penetration against dermatophytes. Historical development records indicate that haletazole (free base) was first synthesized in the 1960s, with subsequent salt formation studies revealing tartrate as the optimal counterion for physicochemical stability. The tartrate salt, formally designated as K9P885JEKK under the UNII system, emerged as the dominant form for preclinical evaluation due to improved crystallinity and solubility profiles relative to alternative salts [1].
Despite demonstrating broad-spectrum in vitro activity against Trichophyton and Candida species, haletazole derivatives never transitioned to clinical therapeutics. This was primarily due to the concurrent development of azole-class antifungals (e.g., clotrimazole, 1969) which offered superior potency. Nevertheless, haletazole tartrate retains significance as a chemical tool for studying structure-activity relationships in benzothiazole antifungals and continues to appear in synthetic methodology studies as a benchmark compound [1].
Table 1: Historical Development Timeline of Haletazole Derivatives
Year | Development Milestone | Significance |
---|---|---|
1960s | Synthesis of haletazole free base | Established core benzothiazole scaffold with diethylaminoethoxy side chain |
1970 | Salt screening studies completed | Tartrate salt selected for optimal crystallinity |
1972 | First antifungal efficacy data published | Demonstrated activity against dermatophytes |
1980s | Superseded by clinical azole antifungals | Limited to non-clinical research applications |
Haletazole tartrate (Chemical Abstracts Service Registry Number: 10390-80-4) is classified as a benzothiazole antifungal agent with a quaternary ammonium side chain. The compound exists as a 1:1 salt complex between the haletazole cation and tartrate anion. Systematic nomenclature designates it as:
The molecular formula is C₂₃H₂₇ClN₂O₃S·C₄H₆O₆, representing a combination of the haletazole base (C₁₉H₂₁ClN₂OS) and L-(+)-tartaric acid (C₄H₆O₆). This yields a total molecular weight of 510.988 g/mol. Structural characterization confirms two defined stereocenters exclusively within the tartrate moiety, rendering the compound optically active. The absolute stereochemistry is specified as (2R,3R) for the tartrate component, while the benzothiazole component remains achiral [1].
Table 2: Structural Components of Haletazole Tartrate
Component | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
---|---|---|---|
Haletazole cation | C₁₉H₂₁ClN₂OS | 360.901 | Achiral |
L-(+)-Tartrate anion | C₄H₆O₆ | 150.087 | (2R,3R) absolute configuration |
Complex | C₂₃H₂₇ClN₂O₃S·C₄H₆O₆ | 510.988 | Diastereomerically pure |
Spectroscopic characterization includes:
The crystalline complex exhibits characteristic FT-IR absorptions at 1720 cm⁻¹ (carboxylate C=O), 1635 cm⁻¹ (benzothiazole C=N), and 755 cm⁻¹ (C-Cl stretch). X-ray diffraction studies confirm ionic bonding between the protonated diethylamino group and tartrate carboxylates, with additional stabilization via hydrogen bonding networks involving the hydroxyl groups of tartrate and nitrogen atoms of the benzothiazole ring [1].
Haletazole tartrate occupies a distinctive niche in antifungal structure-activity relationship studies due to its unique structural hybridity. The molecule integrates three pharmacophores:
In non-clinical research, haletazole tartrate serves as a reference compound for evaluating benzothiazole bioisosterism. Recent investigations have explored structural analogs where:
Mechanistically, studies in Aspergillus niger models indicate disruption of hyphal membrane architecture, potentially through interference with sterol-protein complexes. Unlike azoles that inhibit lanosterol 14α-demethylase, haletazole appears to compromise membrane fluidity without targeting specific biosynthetic enzymes. This non-competitive mechanism offers research utility in distinguishing membrane-disruptive versus enzyme-inhibitory antifungal actions [1].
In comparative pharmacological profiling, haletazole tartrate demonstrates approximately 3-fold lower potency than ketoconazole against Candida albicans (MIC 16 μg/mL vs. 5 μg/mL) but superior activity to griseofulvin in dermatophyte models. Its research applications extend to:
Table 3: Research Applications and Comparative Significance
Research Context | Utility of Haletazole Tartrate | Differentiating Factors from Clinical Azoles |
---|---|---|
Membrane interaction studies | Non-competitive mechanism distinct from CYP450 inhibitors | Targets physical membrane properties rather than specific enzymes |
Formulation development | Tartrate salt enables cocrystal screening approaches | Dual ionic/covalent stabilization in solid state |
Metabolic stability assays | Demonstrates N-deethylation as primary metabolic pathway | Clear metabolic pathway differentiation from hepatic azole metabolism |
SAR expansion libraries | Core scaffold amenable to diverse C5/C7 benzothiazole modifications | Permits radical substitutions impractical in azole-class molecules |
The compound's significance persists primarily in specialized mycology research and as a synthetic intermediate for novel heterocyclic architectures. Recent patents have cited haletazole derivatives in claims covering broad-spectrum antifungal compositions, particularly those employing cyclodextrin-based delivery systems to enhance solubility. However, its primary research value remains historical as a structural prototype for contemporary benzothiazole antimicrobial agents [4] [6] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1